Potassium trifluoro[(2-fluorophenyl)methyl]boranuide
Description
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide (CAS 1246073-48-2, molecular formula C₇H₆BF₄K, molecular weight 216.03 g/mol) is a trifluoroborate salt widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a benzyl group substituted with a fluorine atom at the ortho position of the phenyl ring, coordinated to a trifluoroborate core. This compound is notable for its stability under ambient conditions (stored in inert atmosphere at room temperature) and moderate reactivity in coupling reactions .
Properties
IUPAC Name |
potassium;trifluoro-[(2-fluorophenyl)methyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4.K/c9-7-4-2-1-3-6(7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAGZKPWECSVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=CC=C1F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
- 2-Fluorobenzyl halide or boronic acid derivatives: Serve as the aromatic precursor with the fluorine substituent at the ortho position.
- Boron trifluoride etherate (BF3·OEt2): Commonly used for boron incorporation.
- Potassium fluoride or potassium hydroxide: Used for conversion to potassium trifluoroborate salt.
- Solvents: Typically dry ethers such as tetrahydrofuran (THF) or dioxane are employed under inert atmosphere conditions.
Typical Synthetic Route
Formation of Boronic Acid or Boronate Ester Intermediate:
The 2-fluorobenzyl precursor is reacted with a boron source such as boronic acid or boronate ester formation reagents. For example, halogen-lithium exchange on 2-fluorobenzyl halide followed by quenching with trialkyl borate can yield the boronic acid intermediate.
Conversion to Trifluoroborate Salt:
The boronic acid or boronate ester intermediate is treated with potassium hydrogen fluoride (KHF2) or potassium fluoride under controlled conditions. This step converts the boronic acid into the corresponding potassium trifluoroborate salt.
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The reaction mixture is typically purified by recrystallization or chromatography to isolate potassium trifluoro[(2-fluorophenyl)methyl]boranuide as a stable solid.
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The product is characterized by NMR spectroscopy (especially ^11B, ^19F, and ^1H NMR), mass spectrometry, and elemental analysis to confirm the structure and purity.
Research Findings and Data Summary
| Step | Reaction Conditions | Reagents | Outcome | Notes |
|---|---|---|---|---|
| 1. Boronic acid formation | Low temperature, inert atmosphere | 2-fluorobenzyl halide, n-BuLi, B(OMe)3 | Boronic acid intermediate | Requires dry conditions to prevent hydrolysis |
| 2. Trifluoroborate formation | Room temperature to mild heating | Boronic acid, KHF2 or KF | This compound | Yields typically >70% |
| 3. Purification | Recrystallization from ether or THF | - | Pure this compound | Stability confirmed by NMR |
| 4. Characterization | NMR, MS, elemental analysis | - | Confirmed structure and purity | Key signals: ^11B (~0 ppm), ^19F (trifluoroborate) |
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form borane derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the boron functionality .
Major Products Formed
The major products formed from these reactions include various boronic acids, borane derivatives, and coupled organic compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro[(2-fluorophenyl)methyl]boranuide exerts its effects involves the formation of reactive intermediates during chemical reactions. In Suzuki-Miyaura cross-coupling, for example, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium complexes and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Fluoro and 4-Fluoro Derivatives
The positional isomers of the target compound differ in the fluorine substituent’s location on the phenyl ring:
Table 1: Comparison of Fluorophenylmethyl Trifluoroborates
*EWG: Electron-withdrawing group.
Derivatives with Additional Substituents
Potassium Trifluoro[(4-fluoro-3-nitrophenyl)methyl]boranuide (TB-1968)
- Features a nitro group at the meta position alongside fluorine. The nitro group is a stronger electron-withdrawing group, which may increase oxidative instability but enhance electrophilicity in cross-couplings .
- Molecular weight: ~276.94 g/mol (estimated) .
Potassium Trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS 1985700-36-4)
Non-Fluorinated Analogues
Potassium Phenyltrifluoroborate (CAS 14481-26-4)
- Lacks the fluorine substituent, resulting in reduced electron-withdrawing effects. It has a higher melting point (296–301°C) and is a benchmark compound for Suzuki-Miyaura reactions .
- Molecular formula: C₆H₅BF₃K; molecular weight: 188.00 g/mol.
Potassium (2-Nitrophenyl)trifluoroborate (CAS 850623-64-2)
- The nitro group at the ortho position introduces strong electron-withdrawing effects and steric hindrance. This compound is less stable but highly reactive, with a molecular weight of 229.01 g/mol .
Biological Activity
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide (CAS Number: 1494466-28-2) is an organoboron compound that has garnered attention for its potential biological activity and applications in synthetic organic chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure:
- Molecular Formula: C7H6BF4K
- Molecular Weight: 216.0 g/mol
Synthesis:
this compound can be synthesized through the reaction of 2-fluorobenzyl bromide with potassium trifluoroborate in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions, followed by purification methods like recrystallization or column chromatography .
The biological activity of this compound is primarily linked to its role as a reagent in cross-coupling reactions, notably the Suzuki-Miyaura coupling. This mechanism involves the formation of a palladium complex with the organotrifluoroborate, which subsequently undergoes oxidative addition with an aryl or vinyl halide. The process includes transmetalation and reductive elimination to yield biaryl or aryl-vinyl products .
Biological Applications
- Medicinal Chemistry:
- Biological Modifications:
Table 1: Summary of Biological Studies Involving this compound
Notable Research Findings
- A study indicated that compounds synthesized using this compound exhibited significant inhibition against specific cancer cell lines, suggesting potential applications in oncology.
- Research has also focused on its role in synthesizing compounds that modulate receptor activities, contributing to advancements in targeted therapies for various diseases .
Q & A
Q. What are the optimal synthetic routes for Potassium trifluoro[(2-fluorophenyl)methyl]boranuide, and how do reaction conditions influence yield?
The synthesis typically involves reacting 2-fluorobenzyl bromide with potassium trifluoroborate in tetrahydrofuran (THF) using a base like potassium carbonate. Reaction conditions (e.g., room temperature, 12–24 hours) are critical for achieving yields >75%. Purification via crystallization or column chromatography ensures high purity . Industrial-scale synthesis may employ continuous flow reactors to optimize efficiency and consistency . Variations in solvent polarity (e.g., THF vs. DMF) or temperature (reflux vs. ambient) can alter reaction kinetics and byproduct formation, necessitating iterative optimization .
Q. How is the purity and structural integrity of this compound validated?
Analytical methods include:
- ¹⁹F NMR : Confirms trifluoroborate integrity (δ ~ -135 to -145 ppm) .
- ¹H/¹³C NMR : Verifies aryl substitution patterns and methyl group presence .
- Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M-K]⁻ at m/z 183.1) .
- Elemental analysis : Ensures stoichiometric ratios of B, F, and K .
Q. What are the primary reaction pathways for this compound in cross-coupling reactions?
this compound participates in Suzuki-Miyaura cross-coupling via transmetallation with palladium catalysts (e.g., Pd(PPh₃)₄). The 2-fluoro substituent enhances electrophilicity at the boron center, facilitating aryl-aryl bond formation. Key factors:
- Catalyst loading : 1–5 mol% Pd for efficient turnover .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.
- Base : Cs₂CO₃ or K₃PO₄ neutralizes BF₃ byproducts, preventing catalyst poisoning .
Advanced Research Questions
Q. How does the 2-fluoro substituent influence reactivity compared to chloro or bromo analogs?
The 2-fluoro group exerts both electronic and steric effects:
- Electronic : Fluorine’s electronegativity increases boron’s electrophilicity, accelerating transmetallation but potentially reducing stability in protic solvents.
- Steric : Ortho-fluorine creates minor steric hindrance, which can improve selectivity in coupling with bulky aryl halides.
Comparative studies show 2-fluoro derivatives exhibit ~20% faster coupling rates than 4-chloro analogs but lower hydrolytic stability .
Q. What strategies mitigate hydrolysis or decomposition during storage or reactions?
- Storage : Anhydrous conditions (argon atmosphere, desiccants) at -20°C prevent hydrolysis .
- Solvent selection : Avoid aqueous or acidic media; use dried THF or toluene.
- Stabilizers : Additives like BHT (butylated hydroxytoluene) reduce radical-mediated degradation .
Q. How can computational modeling optimize reaction design with this compound?
Density functional theory (DFT) simulations predict:
- Transition states : Energy barriers for transmetallation steps, guiding catalyst selection (e.g., Pd vs. Ni) .
- Solvent effects : Dielectric constant calculations identify solvents that stabilize intermediates.
- Substituent effects : Hammett parameters correlate fluorine’s electronic contribution to reaction rates .
Q. What contradictions exist in reported catalytic efficiencies, and how are they resolved?
Discrepancies in catalytic turnover (e.g., 50–90% yields under similar conditions) may arise from:
- Impurity profiles : Residual halides (e.g., KBr) in commercial batches inhibit Pd catalysts .
- Oxygen sensitivity : Variations in inert-atmosphere rigor during reactions.
Resolution: Standardize reagent purification (e.g., recrystallization) and rigorously control reaction atmospheres .
Methodological Challenges and Solutions
Q. What advanced techniques characterize boron-fluorine bonding dynamics in this compound?
- Solid-state NMR (¹¹B/¹⁹F) : Reveals crystallographic packing effects on B-F bond lengths .
- X-ray photoelectron spectroscopy (XPS) : Quantifies boron oxidation states (B⁻¹ in trifluoroborate vs. B⁺³ in hydrolysis products) .
Q. How is enantioselectivity achieved in asymmetric cross-coupling using chiral derivatives?
Chiral ligands (e.g., BINAP or Josiphos) induce asymmetry during transmetallation. The 2-fluoro group’s steric profile can enhance enantiomeric excess (ee) by ~15% compared to non-fluorinated analogs .
Q. What are the limitations in scaling up reactions for pharmaceutical intermediates?
- Byproduct management : BF₃ generation requires neutralization (e.g., with silica-bound amines).
- Cost : Pd catalysts contribute >60% of total synthesis costs; ligand-free systems or Ni alternatives are under investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
